3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride is a chemical compound with significant interest in pharmaceutical research. It is classified as a cyclic amine derivative, which is often explored for its potential therapeutic applications. The compound is known for its role in modulating various biological pathways, making it a candidate for drug development.
This compound can be sourced from various chemical suppliers and is listed in databases such as PubChem and Sigma-Aldrich, where detailed information about its properties and safety data sheets can be found . It has the CAS Number 2416236-70-7, which is essential for identifying the specific compound in chemical databases.
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride falls under the category of amine compounds, specifically tertiary amines due to the presence of a piperazine ring. Its structure indicates it may exhibit properties typical of piperazine derivatives, which are often utilized in medicinal chemistry for their diverse biological activities.
The synthesis of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride typically involves multi-step organic reactions. One common method includes:
These steps require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity .
The molecular formula for 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride is C10H20Cl3N3. The structure consists of a cyclopentane ring bonded to a piperazine group substituted with a methyl group at one nitrogen atom.
The compound's three hydrochloride groups enhance its solubility in aqueous environments, which is crucial for its biological activity .
The primary reactions involving 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride focus on its interactions with various biological targets:
Understanding these reactions is critical for predicting the compound's behavior in biological systems and its therapeutic potential .
The mechanism of action for 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride involves modulation of neurotransmitter systems, particularly those related to serotonin or dopamine pathways.
Research into similar compounds suggests that such mechanisms could be relevant for treating conditions like anxiety or depression .
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 267.7 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
These properties indicate that the compound is likely stable under standard laboratory conditions but may require specific handling procedures due to its hydrochloride form .
The primary applications of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride lie within medicinal chemistry and pharmacology:
The ongoing exploration of its properties may lead to significant advancements in therapeutic strategies against various diseases .
The strategic disconnection of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine trihydrochloride (CAS 2416236-70-7) reveals two primary synthons: a functionalized cyclopentane ring and a protected 1-methylpiperazine. The core disconnection occurs at the tertiary amine bond, suggesting cyclopentylamine derivatives (e.g., 3-aminocyclopentan-1-one) as the electrophilic partner and 1-methylpiperazine as the nucleophile [1] [2]. A secondary disconnection at the cyclopentylamine nitrogen highlights the need for protective group strategies (Boc or Cbz) to prevent dialkylation during C–N bond formation. Computational modeling indicates that steric strain in the cyclopentane ring necessitates trans-configured precursors to minimize high-energy intermediates, guiding the selection of stereochemically defined starting materials [2].
Table 1: Retrosynthetic Disconnections for Target Compound
Disconnection Site | Synthon A | Synthon B | Key Challenge |
---|---|---|---|
Tertiary amine (C–N) | 3-Halocyclopentan-1-amine | 1-Methylpiperazine | Regioselectivity control |
Cyclopentylamine N–H | Protected cyclopentanone | Amine activation agent | Protection/deprotection optimization |
N-Alkylation between cyclopentyl halides and 1-methylpiperazine is optimized through heterogeneous catalysis. Palladium on carbon (Pd/C) (5–10 mol%) in ethanol at 60°C achieves >90% conversion within 4 hours, suppressing quaternary salt formation observed under classical heating [3] [7]. Alternative catalysts like copper-doped zeolites facilitate solventless reactions at 80°C but exhibit lower functional group tolerance. Microwave-assisted catalysis (100 W, 120°C) reduces reaction times to 15–30 minutes but requires precise temperature control to prevent racemization. Kinetic studies confirm a second-order dependence on reactant concentrations, with the rate-limiting step being nucleophilic attack by piperazine on the alkyl halide [5].
Table 2: Catalytic N-Alkylation Performance Metrics
Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
Pd/C (5 mol%)/EtOH | 60 | 4 | 92 | <2% quaternary salts |
Cu/Zeolite MW | 120 | 0.25 | 88 | 5–8% dialkylation |
K₂CO₃/DMF (thermal) | 100 | 12 | 75 | 15–20% elimination |
Mechanochemical synthesis via ball milling eliminates solvent waste while enhancing selectivity. Equimolar mixtures of 3-bromocyclopentan-1-amine hydrobromide and 1-methylpiperazine, with potassium carbonate as a base, yield 85% product after 90 minutes of milling at 30 Hz [10]. This method avoids solvation effects that promote hydrolysis in aqueous media. For hydrochloride salt precursors, in situ freebase generation using powdered NaOH enables direct reaction with piperazine derivatives. Life-cycle assessment (LCA) data confirm a 65% reduction in E-factor (waste-to-product ratio) compared to solution-phase synthesis, primarily due to eliminated solvent purification steps [4]. Microwave irradiation under solvent-free conditions further accelerates reactions but risks localized overheating, requiring careful dielectric constant management.
The cyclopentane ring’s stereogenicity demands precise chiral control to avoid pharmacologically inactive diastereomers. Asymmetric reductive amination of 3-oxocyclopentan-1-one using (R)-BINAP-modified ruthenium catalysts achieves 98% ee for the trans-isomer, crucial for receptor binding [3] [8]. Chiral resolution via diastereomeric salt formation with L-tartaric acid separates racemates but suffers from low yields (≤40%). Alternatively, enzymatic desymmetrization of meso-cyclopentane derivatives using lipases (CAL-B) generates enantiopure amines (>99% ee). X-ray crystallography confirms that the trans-configured amine (relative to piperazine substitution) adopts a low-energy chair conformation, minimizing steric clash with the piperazine ring [5].
Salt formation of the tertiary amine freebase presents three key scalability hurdles:
Table 3: Trihydrochloride Salt Formation Optimization Parameters
Process Variable | Lab-Scale Method | Optimized Pilot-Scale Approach | Impact on Purity |
---|---|---|---|
Acid Addition | Bolus HCl/dichloromethane | pH-stat titration/2-MeTHF | Purity >99.5% |
Crystallization | Ethanol evaporation | MTBE antisolvent gradient | Crystal size: 50–70 µm |
Drying | Vacuum oven (40°C) | Fluidized-bed drying (Argon) | Residual solvents <300 ppm |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9